Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH
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Overview
Description
Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH is a compound that belongs to the class of Fmoc-modified amino acids and short peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a protective group used in peptide synthesis to protect the amino group of amino acids.
Preparation Methods
The synthesis of Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH involves several steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is typically introduced using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA). The coupling reactions are usually carried out using reagents like HBTU or DIC in the presence of a base. The final deprotection step involves the removal of the Fmoc group using a solution of piperidine in DMF .
Chemical Reactions Analysis
Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are important for the stability and function of peptides and proteins.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol group in the cysteine residue can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Coupling Reactions: The amino and carboxyl groups can be involved in peptide bond formation using coupling reagents like HBTU or DIC.
Scientific Research Applications
Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in the study of protein-protein interactions and the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH involves its ability to self-assemble into stable structures. The Fmoc group provides hydrophobic interactions, while the cysteine residue can form disulfide bonds, contributing to the stability of the assembled structures. These properties make it useful in drug delivery systems, where it can encapsulate and protect therapeutic agents .
Comparison with Similar Compounds
Similar compounds to Fmoc-Ala-Cys(Psi(Dmp,H)pro)-OH include other Fmoc-modified amino acids and peptides, such as Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH and Fmoc-Val-Cys(Psi(Dmp,H)pro)-OH this compound is unique due to the specific combination of alanine and cysteine residues, which provide distinct structural and functional properties .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O7S/c1-17(32-31(37)40-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)29(34)33-25-16-41-28(27(25)30(35)36)23-13-12-18(38-2)14-26(23)39-3/h4-14,17,24-25,27-28H,15-16H2,1-3H3,(H,32,37)(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOTXNPPUPDBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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